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molecular formula C12H12BrNO2S B8477761 4-(5-Bromo-benzothiazol-2-yl)-butyric acid methyl ester

4-(5-Bromo-benzothiazol-2-yl)-butyric acid methyl ester

Cat. No. B8477761
M. Wt: 314.20 g/mol
InChI Key: HRYSGANRKDUDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343967B2

Procedure details

5-Bromo-2-methylbenzothiazole (1000 mg) was dissolved in tetrahydrofuran (25 mL) and the mixture was cooled to −78° C. using an isopropanol/dry ice bath. Lithium diisopropylamide (1.5M in cyclohexane, 4.40 mL) was added, and the solution stirred for 30 minutes at −78° C. Methyl 3-bromopropionate (1.20 mL, 1836 mg) was added and the solution stirred at −78° C. for two hours. The reaction was quenched with 1M aqueous hydrochloric acid, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, filtered, concentrated, and purified by flash column chromatography on silica gel using 10% ethyl acetate hexanes.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.C([N-]C(C)C)(C)C.[Li+].Br[CH2:21][CH2:22][C:23]([O:25][CH3:26])=[O:24]>O1CCCC1>[CH3:26][O:25][C:23](=[O:24])[CH2:22][CH2:21][CH2:10][C:8]1[S:9][C:5]2[CH:4]=[CH:3][C:2]([Br:1])=[CH:11][C:6]=2[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC=1C=CC2=C(N=C(S2)C)C1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
BrCCC(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution stirred for 30 minutes at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred at −78° C. for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1M aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography on silica gel using 10% ethyl acetate hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(CCCC=1SC2=C(N1)C=C(C=C2)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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